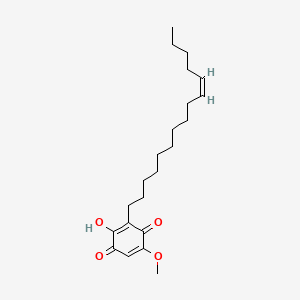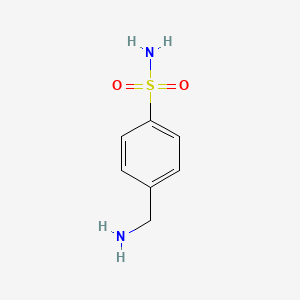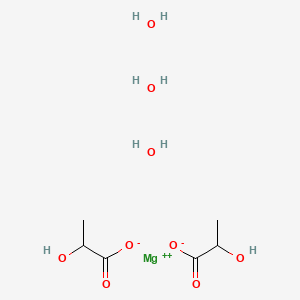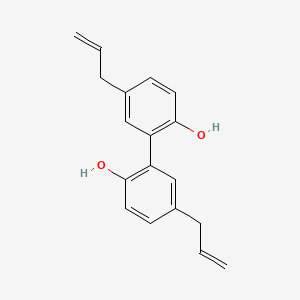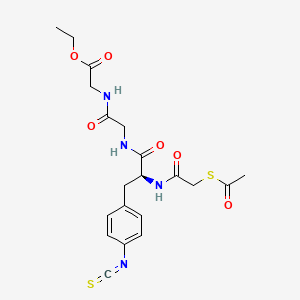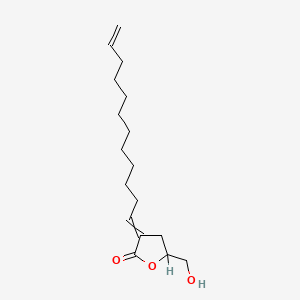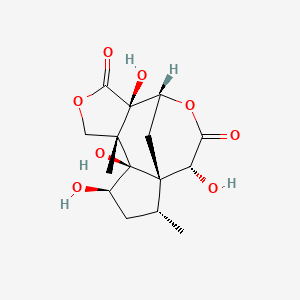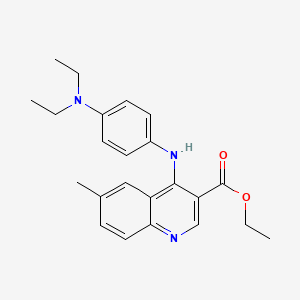
MCU-i4
Vue d'ensemble
Description
Ethyl 4-((4-(diethylamino)phenyl)amino)-6-methylquinoline-3-carboxylate (EDPMQC) is a quinoline derivative that has been studied for its potential applications in scientific research. It is an organic compound that is composed of two different components, namely, ethyl 4-((4-(diethylamino)phenyl)amino)-6-methylquinoline and carboxylic acid. The compound has been studied for its potential applications in in vivo and in vitro research, as well as its biochemical and physiological effects.
Applications De Recherche Scientifique
Thérapeutiques antivirales
Les composés contenant des amines hétéroaryles à cinq chaînons, qui sont structurellement similaires à MCU-i4, ont montré une activité antivirale prometteuse contre des virus tels que le virus de la maladie de Newcastle. Cela suggère que this compound pourrait potentiellement être modifié pour améliorer ses propriétés antivirales et servir de molécule de tête dans le développement de nouveaux médicaments antiviraux .
Agents antibactériens et antifongiques
Les analogues structuraux de this compound ont démontré une bonne activité contre les bactéries Gram-positives et les levures, y compris Candida albicans. Cela indique que this compound pourrait être étudié pour ses applications antibactériennes et antifongiques, contribuant à la lutte contre les maladies infectieuses .
Science des polymères
Les monomères de diamines aromatiques avec des groupes pendentifs diéthylaminophényles, similaires à ceux de this compound, ont été utilisés pour synthétiser des polyimides présentant des propriétés thermiques, solubles et hydrophobes souhaitables. This compound pourrait être étudié pour son utilisation potentielle dans la création de matériaux avancés pour diverses applications industrielles .
Matériaux optoélectroniques
Les composés avec des groupes diéthylamino ont été étudiés pour leurs comportements optoélectroniques. La structure de this compound suggère qu'il pourrait être un candidat pour le développement de matériaux présentant des propriétés optiques et électroniques spécifiques, utiles dans des dispositifs tels que les diodes électroluminescentes organiques (OLED) et les cellules solaires .
In Vivo
Ethyl 4-((4-(diethylamino)phenyl)amino)-6-methylquinoline-3-carboxylate has been used in animal studies to investigate its effects on various physiological processes. It has been studied for its potential applications in cancer research, as well as its effects on the cardiovascular and nervous systems.
In Vitro
Ethyl 4-((4-(diethylamino)phenyl)amino)-6-methylquinoline-3-carboxylate has also been used in cell culture studies to investigate its effects on cell growth, proliferation, and differentiation. It has been studied for its potential applications in drug discovery and development, as well as its effects on the immune system.
Mécanisme D'action
Target of Action
The primary target of MCU-i4 is the Mitochondrial Calcium Uniporter (MCU) . The MCU is a Ca2±selective ion channel located in the inner mitochondrial membrane . This compound binds to MICU1 , a regulatory protein within the MCU complex .
Mode of Action
This compound acts as a negative modulator of the MCU complex . It blocks the IP3-dependent mitochondrial Ca2+ uptake, maintaining the gatekeeping role of MICU1 . This modulation is sudden and direct, affecting the activity of the MCU complex within a minute of exposure .
Biochemical Pathways
The MCU complex plays a crucial role in the regulation of intracellular Ca2+ . This compound’s action on this complex affects the calcium signaling pathway . By blocking the IP3-dependent mitochondrial Ca2+ uptake, this compound disrupts the normal flow of Ca2+ ions, which can have downstream effects on various cellular processes .
Result of Action
This compound’s action results in a decrease in mitochondrial Ca2+ uptake . This can lead to a negative effect on the mitochondrial membrane potential . In ex vivo muscle fibers, this compound reduces mitochondrial Ca2+ uptake and impairs muscle cell growth .
Activité Biologique
Ethyl 4-((4-(diethylamino)phenyl)amino)-6-methylquinoline-3-carboxylate has been studied for its potential applications in drug discovery and development. It has been shown to possess anti-inflammatory, anti-oxidant, and anti-cancer activities, as well as anti-microbial and anti-viral activities.
Biochemical and Physiological Effects
Ethyl 4-((4-(diethylamino)phenyl)amino)-6-methylquinoline-3-carboxylate has been studied for its potential applications in drug discovery and development. It has been shown to possess anti-inflammatory, anti-oxidant, and anti-cancer activities, as well as anti-microbial and anti-viral activities. It has also been shown to modulate the activity of certain enzymes, as well as to interact with certain ion channels.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 4-((4-(diethylamino)phenyl)amino)-6-methylquinoline-3-carboxylate has several advantages for lab experiments, including its low toxicity, low cost, and ease of synthesis. However, its mechanism of action is not yet fully understood and its effects on certain physiological processes have yet to be studied.
Orientations Futures
For Ethyl 4-((4-(diethylamino)phenyl)amino)-6-methylquinoline-3-carboxylate include further investigation of its mechanism of action and its effects on certain physiological processes. Additionally, further research is needed to explore its potential applications in drug discovery and development, as well as its potential therapeutic uses. Additionally, further research is needed to explore its potential for use in combination therapy and its potential interactions with other drugs. Finally, further research is needed to explore its potential for use in personalized medicine and its potential for use in the diagnosis and treatment of certain diseases.
Propriétés
IUPAC Name |
ethyl 4-[4-(diethylamino)anilino]-6-methylquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-5-26(6-2)18-11-9-17(10-12-18)25-22-19-14-16(4)8-13-21(19)24-15-20(22)23(27)28-7-3/h8-15H,5-7H2,1-4H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWXBJCWHVMATR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



